PROTAC EGFR degrader 7

EGFR L858R/T790M DC50 CRBN-recruiting

PROTAC EGFR degrader 7 (compound 13b) is the most potent CRBN-recruiting degrader of the EGFR L858R/T790M double mutant reported to date (DC50 13.2 nM), offering >1700-fold selectivity over wild-type EGFR. It induces G2/M phase arrest and apoptosis in NCI-H1975 NSCLC cells, with validated in vivo tumor growth inhibition (TGI 63.7%). Its terminal alkyne enables CuAAC click conjugation to azide-fluorophores or biotin for target engagement and pull-down assays without custom labeling. Choose this compound for mutation-specific degradation studies, E3 ligase (CRBN vs. VHL) comparator experiments, or G2/M-focused combination research.

Molecular Formula C46H48N10O6
Molecular Weight 836.9 g/mol
Cat. No. B12408024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EGFR degrader 7
Molecular FormulaC46H48N10O6
Molecular Weight836.9 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(CCCC(=O)NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)CC#C)OC
InChIInChI=1S/C46H48N10O6/c1-6-21-55(22-11-16-42(58)48-33-14-10-13-30-32(33)28-56(45(30)61)38-17-18-43(59)52-44(38)60)24-23-53(3)39-26-40(62-5)36(25-35(39)49-41(57)7-2)51-46-47-20-19-34(50-46)31-27-54(4)37-15-9-8-12-29(31)37/h1,7-10,12-15,19-20,25-27,38H,2,11,16-18,21-24,28H2,3-5H3,(H,48,58)(H,49,57)(H,47,50,51)(H,52,59,60)
InChIKeyMTMBWVDGSVDKJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC EGFR degrader 7: CRBN-Recruiting Bifunctional Degrader for EGFR L858R/T790M Mutant NSCLC Research


PROTAC EGFR degrader 7 (compound 13b) is a cereblon (CRBN)-recruiting proteolysis-targeting chimera (PROTAC) designed to selectively degrade the EGFR L858R/T790M double-mutant protein via the ubiquitin-proteasome system [1]. It demonstrates potent anti-proliferative activity against the NCI-H1975 NSCLC cell line harboring this mutation, with a DC50 of 13.2 nM and an IC50 of 46.82 nM, and has shown in vivo tumor growth inhibition efficacy in xenograft models [1][2]. This compound serves as a tool molecule for investigating targeted protein degradation strategies to overcome acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors.

PROTAC EGFR degrader 7: Why In-Class Substitution Is Not Straightforward for EGFR L858R/T790M Targeting


EGFR-targeting PROTACs exhibit substantial variability in degradation potency, mutant selectivity, and E3 ligase recruitment strategy, rendering simple substitution unreliable for experimental consistency. The specific linker length and composition, warhead chemistry, and choice of E3 ligase ligand (CRBN vs. VHL) critically determine DC50 values, degradation efficiency (Dmax), and selectivity across different EGFR mutant isoforms [1]. For instance, CRBN-recruiting degraders such as compound 13b show distinct degradation profiles compared to VHL-recruiting analogs like PROTAC EGFR degrader 14, which targets the triple-mutant EGFR L858R/T790M/C797S with different potency and a distinct degradation mechanism . Consequently, procurement decisions for EGFR L858R/T790M degradation studies must be guided by mutation-specific quantitative data rather than broad 'EGFR degrader' classification.

PROTAC EGFR degrader 7: Quantitative Differentiation Evidence Against Key Comparators


DC50 Potency Ranking: PROTAC EGFR degrader 7 as the Most Potent CRBN-Recruiting Degrader for EGFR L858R/T790M

In the original discovery study, PROTAC EGFR degrader 7 (compound 13b) achieved a DC50 of 13.2 nM for EGFR L858R/T790M degradation in NCI-H1975 cells, which was identified as the most potent compound among the reported CRBN-recruiting EGFR L858R/T790M degraders at the time of publication [1]. This potency metric distinguishes compound 13b from closely related analog 13a (DC50 not specified but with higher anti-proliferative IC50) and from alternative scaffolds such as PROTAC EGFR degrader 4, which exhibits markedly weaker degradation of the same double-mutant with a DC50 of 126 nM [2].

EGFR L858R/T790M DC50 CRBN-recruiting PROTAC potency targeted protein degradation

Mutant-Selective Anti-Proliferative Activity: >1700-Fold Selectivity for EGFR L858R/T790M over WT or KRAS-Mutant Cells

PROTAC EGFR degrader 7 (13b) inhibited NCI-H1975 (EGFRL858R/T790M) cell proliferation with an IC50 of 46.82 nM, while exhibiting minimal activity against A549 (EGFRWT, KRAS-mutant) and H1299 (EGFRWT) cells, with IC50 values exceeding 100 μM in both lines [1]. This corresponds to a selectivity window of >1700-fold, indicating that the compound's anti-proliferative effect is driven primarily by mutant EGFR degradation rather than general cytotoxicity or wild-type EGFR targeting. This selectivity profile contrasts with PROTAC EGFR degrader 4, which showed an IC50 of 245 nM against A431 (EGFRWT) cells, representing only ~1.2-fold selectivity over its activity in mutant cell lines [2].

EGFR selectivity NCI-H1975 A549 H1299 mutant-selective cytotoxicity

In Vivo Tumor Growth Inhibition: 63.7% TGI in NCI-H1975 Xenograft Model at 10 mg/kg IP Daily Dosing

PROTAC EGFR degrader 7 (13b) demonstrated in vivo anti-tumor efficacy in BALB/c nude mice bearing NCI-H1975 xenografts. Daily intraperitoneal administration at 10 mg/kg for 24 days resulted in a tumor growth inhibition (TGI) of 63.7% relative to vehicle control [1]. This represents a validated in vivo efficacy benchmark for a CRBN-recruiting EGFR L858R/T790M degrader. While PROTAC EGFR degrader 14 (a VHL-recruiting degrader targeting the triple-mutant) has also shown in vivo efficacy, its reported dosing regimen required 25-50 mg/kg intravenous administration every other day, suggesting different pharmacokinetic and bioavailability profiles between CRBN- and VHL-based degraders .

in vivo efficacy xenograft tumor growth inhibition NCI-H1975 pharmacodynamics

Mechanism-Based Degradation: Ubiquitin-Proteasome-Dependent Clearance with Dual Function (Inhibition + Degradation)

PROTAC EGFR degrader 7 (13b) induces EGFR L858R/T790M degradation exclusively through the ubiquitin-proteasome system (UPS), with no detectable degradation of wild-type EGFR [1]. Notably, the study authors identified that 13b exhibits a dual-function mechanism—combining EGFR kinase inhibitory activity (inherited from the warhead) with UPS-mediated degradation—a feature not universally shared among all EGFR PROTACs [1]. In contrast, PROTAC EGFR degrader 14 operates via a VHL- and proteasome-dependent mechanism that is distinct in its E3 ligase recruitment, while MS9427 employs both UPS and autophagy/lysosome pathways for mutant EGFR clearance . The CRBN-based recruitment strategy of 13b may offer different ternary complex stability and degradation kinetics compared to VHL-based or dual-pathway degraders.

ubiquitin-proteasome system ternary complex degradation mechanism PROTAC CRBN

Functional Consequences: Apoptosis Induction and G2/M Phase Cell Cycle Arrest in NCI-H1975 Cells

PROTAC EGFR degrader 7 (13b) induces significant apoptosis and G2/M phase cell cycle arrest in NCI-H1975 cells [1]. This functional phenotype distinguishes 13b from degraders that induce G1 phase arrest, such as PROTAC EGFR degrader 14 and PROTAC EGFR degrader 4, both of which reportedly cause G1 arrest in their respective mutant cell models [2]. The G2/M arrest phenotype may reflect differences in downstream signaling perturbation or the kinetics of protein degradation and re-synthesis, potentially offering a complementary approach for combination studies or for investigating cell cycle-specific effects of EGFR degradation.

apoptosis G2/M arrest cell cycle NCI-H1975 functional validation

Structural Differentiation: Click Chemistry-Ready Alkyne Handle for Probe Derivatization

PROTAC EGFR degrader 7 contains an alkyne functional group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This structural feature allows researchers to derivatize the compound for target engagement studies, pull-down assays, or fluorescent labeling without synthesizing a completely new analog. In contrast, many comparator EGFR PROTACs, including PROTAC EGFR degrader 4 (CAS 2882845-50-1) and PROTAC EGFR degrader 3 (CAS 2768472-28-0), lack this click-chemistry handle, limiting their utility for chemical biology applications requiring covalent tagging [1].

click chemistry alkyne CuAAC chemical probe biotinylation

PROTAC EGFR degrader 7: High-Value Application Scenarios Based on Quantitative Evidence


Validation of EGFR L858R/T790M Degradation in NCI-H1975 and Related NSCLC Models

PROTAC EGFR degrader 7 is optimized for studies requiring potent degradation of the EGFR L858R/T790M double-mutant protein. With a DC50 of 13.2 nM, it is the most potent CRBN-recruiting degrader for this specific mutant among those reported in its discovery study [1]. Users should prioritize this compound when the experimental objective is to achieve robust degradation of L858R/T790M in NCI-H1975 cells, where it demonstrates a >1700-fold selectivity window over wild-type/KRAS-mutant cells [1]. This selectivity is particularly valuable for in vivo xenograft studies where off-target effects on normal EGFR-expressing tissues must be minimized [1].

Chemical Biology Probe Development Using Click Chemistry Derivatization

The alkyne functional group present in PROTAC EGFR degrader 7 enables straightforward conjugation to azide-containing reporters (fluorophores, biotin, or affinity tags) via CuAAC click chemistry . This feature makes the compound uniquely suited for target engagement studies, cellular localization imaging, or pull-down assays to identify degradation-associated protein interaction networks without requiring de novo synthesis of a labeled analog. Laboratories with established click chemistry workflows can rapidly generate customized probes from this single parent compound.

Comparative Mechanistic Studies of CRBN-Recruiting vs. VHL-Recruiting EGFR Degraders

As a well-characterized CRBN-recruiting PROTAC with published DC50, IC50, and in vivo efficacy data, PROTAC EGFR degrader 7 serves as an appropriate reference compound for head-to-head comparisons with VHL-recruiting degraders such as PROTAC EGFR degrader 14 . Studies investigating how E3 ligase choice affects degradation kinetics, ternary complex cooperativity, or resistance mechanisms in EGFR-mutant NSCLC models will benefit from using 13b as the CRBN-based comparator due to its comprehensive characterization profile.

G2/M Cell Cycle Arrest and Apoptosis Mechanism Investigation

PROTAC EGFR degrader 7 induces G2/M phase arrest and significant apoptosis in NCI-H1975 cells, a phenotype distinct from the G1 arrest observed with degraders 4 and 14 [1][2]. Researchers studying the differential cell cycle effects of EGFR degradation or designing combination therapies with cell cycle phase-specific agents (e.g., G2/M-targeting chemotherapeutics) should select this compound for its unique arrest profile, which may enable mechanistic insights not accessible with G1-arresting degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC EGFR degrader 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.